Amentoflavone: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Protocols
Amentoflavone: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amentoflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological properties. As a dimer of the flavonoid apigenin, it exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects.[1][2][3] This technical guide provides an in-depth overview of amentoflavone's natural sources, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways modulated by amentoflavone, offering a foundation for future research and drug development.
Natural Sources and Plant Distribution
Amentoflavone is widely distributed throughout the plant kingdom, having been identified in over 120 plant species.[3][4] It is particularly abundant in the families Selaginellaceae, Cupressaceae, Calophyllaceae, and Euphorbiaceae.[3][5] Notable plant sources include species of Selaginella, Ginkgo biloba, and Hypericum perforatum (St. John's Wort).[1][6][7]
The concentration of amentoflavone can vary significantly depending on the plant species, the specific plant part, geographical location, and harvesting time.[8] For instance, in Ginkgo biloba, amentoflavone is found in the leaves, with concentrations varying across different tissues and developmental stages.[9][10] Similarly, various species of Selaginella have been shown to contain significant, yet variable, amounts of this biflavonoid.[11][12][13]
Quantitative Data on Amentoflavone Content
The following table summarizes the quantitative data of amentoflavone content in various plant sources, compiled from multiple studies. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantification of amentoflavone in plant extracts.[8][14][15]
| Plant Species | Family | Plant Part | Amentoflavone Content | Reference |
| Selaginella sinensis | Selaginellaceae | Whole plant | 1.0 - 1.1% (dry weight) | [3] |
| Selaginella davidii | Selaginellaceae | Whole plant | 1.0 - 1.1% (dry weight) | [3] |
| Selaginella mollendorfii | Selaginellaceae | Whole plant | 1.0 - 1.1% (dry weight) | [3] |
| Selaginella subalpina | Selaginellaceae | Whole plant | 6.87 ppm | [13] |
| Ginkgo biloba | Ginkgoaceae | Leaves | 0.047 - 1.68% (dry weight) | [16] |
| Ginkgo biloba | Ginkgoaceae | Tree Bark | 63.30 ± 4.60 µg/g (dry weight) | [10] |
| Ginkgo biloba | Ginkgoaceae | Twig Bark | 75.70 ± 6.80 µg/g (dry weight) | [10] |
| Ginkgo biloba | Ginkgoaceae | Buds | 38.82 ± 1.55 µg/g (dry weight) | [10] |
| Ginkgo biloba | Ginkgoaceae | Seed Petioles | 34.01 ± 2.51 µg/g (dry weight) | [10] |
| Ginkgo biloba | Ginkgoaceae | Sarcotesta | 17.52 ± 2.77 µg/g (dry weight) | [10] |
| Hypericum perforatum | Hypericaceae | Aerial parts | Variable, dependent on light and temp. | [17] |
| Calophyllum incrassatum | Calophyllaceae | Leaves | 9.42 µg/mL of extract | [14] |
| Calophyllum canum | Calophyllaceae | Leaves | 30.39 µg/mL of extract | [14] |
| Calophyllum rubiginosum | Calophyllaceae | Leaves | 24.23 µg/mL of extract | [14] |
| Taxus chinensis | Taxaceae | - | up to 4.47 mg/g (SFE-CO2 extract) | [18] |
| Cupressus sempervirens (North Coast) | Cupressaceae | Leaves | 0.46 mg/g | [19] |
| Cupressus sempervirens (Future University) | Cupressaceae | Leaves | 0.014 mg/g | [19] |
| Biophytum reinwardtii | Oxalidaceae | Whole plant | 86.66 mg / 100g (dried powder) | [20] |
| Biophytum veldkampii | Oxalidaceae | Whole plant | 77.50 mg / 100g (dried powder) | [20] |
Experimental Protocols
Extraction and Isolation of Amentoflavone
The following is a general workflow for the extraction and isolation of amentoflavone from dried plant material. Optimization of solvents and chromatography parameters may be required for different plant sources.
1. Extraction:
-
Soxhlet Extraction: This is a commonly used method for exhaustive extraction.[20][21]
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Place the dried and powdered plant material into a cellulose thimble.
-
Load the thimble into the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., 70% ethanol or methanol) is placed in the distillation flask.[20][21]
-
Heat the flask. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble.
-
When the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.
-
This cycle is allowed to repeat for several hours to ensure complete extraction.
-
-
-
Supercritical Fluid Extraction (SFE-CO2): A "green" technique that uses supercritical CO2 as the solvent, often with a co-solvent like ethanol.[18]
-
Apparatus: Supercritical fluid extractor.
-
Procedure: The process is optimized based on temperature, pressure, extraction time, and co-solvent concentration. For Taxus chinensis, optimal yield was achieved at 48 °C, 25 MPa, for 2.02 hours with 78.5% ethanol as a co-solvent.[18]
-
2. Fractionation and Purification:
-
Column Chromatography: This is a standard technique for separating compounds from a mixture.[20]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient solvent system is often employed. A common system starts with a non-polar solvent (e.g., chloroform) and gradually increases the polarity by adding a more polar solvent (e.g., methanol).[20]
-
Procedure:
-
The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
-
The mobile phase is passed through the column, and fractions are collected.
-
Fractions are monitored by Thin Layer Chromatography (TLC).
-
-
-
Thin Layer Chromatography (TLC): Used to monitor the separation from column chromatography and to assess the purity of the isolated compound.[20]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that can be used for preparative isolation.[20]
3. Characterization:
The identity and purity of the isolated amentoflavone are confirmed using various spectroscopic methods, including:
-
High-Performance Liquid Chromatography (HPLC) [20]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy [20]
-
High-Resolution Mass Spectrometry (HRMS) [20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT) [20]
Quantification of Amentoflavone by HPLC
The following provides a general protocol for the quantification of amentoflavone in plant extracts using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reverse-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).[15][22]
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (changes over time).[14][15][22]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[15]
-
Detection Wavelength: Amentoflavone has a maximum absorbance around 330 nm.[15][22]
-
Standard Preparation: A stock solution of pure amentoflavone standard is prepared in a suitable solvent (e.g., methanol) and then serially diluted to create a calibration curve.
-
Sample Preparation:
-
Quantification: The concentration of amentoflavone in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Signaling Pathways and Mechanisms of Action
Amentoflavone exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Amentoflavone has been shown to inhibit the activation of NF-κB.[2][9] It can block the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF-α and IL-1β.[7][9]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Amentoflavone has been shown to inhibit the mTOR signaling pathway, which contributes to its anticancer and neuroprotective effects.[4][23][24] It can suppress the phosphorylation of key downstream effectors of mTOR, such as S6 kinase 1 (S6K1).[4]
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a crucial cellular energy sensor. Activation of AMPK can lead to the inhibition of anabolic pathways, such as mTOR signaling, and the activation of catabolic pathways. Amentoflavone has been shown to activate the AMPK pathway, which can contribute to its anticancer effects by promoting ferroptosis and inhibiting cell proliferation.[25][26]
Conclusion
Amentoflavone is a promising natural biflavonoid with a broad spectrum of pharmacological activities. Its widespread distribution in the plant kingdom, particularly in traditional medicinal plants, makes it an accessible compound for further research. This technical guide has provided a comprehensive overview of its natural sources, methods for its extraction and quantification, and its mechanisms of action through key signaling pathways. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development, facilitating the continued exploration of amentoflavone's therapeutic potential.
References
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- 23. Amentoflavone Ameliorates Memory Deficits and Abnormal Autophagy in Aβ25-35-Induced Mice by mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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